molecular formula C15H9BrFNS B3035294 4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole CAS No. 311313-13-0

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole

Cat. No.: B3035294
CAS No.: 311313-13-0
M. Wt: 334.2 g/mol
InChI Key: WXCOMGNRDCUQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole ( 311313-13-0) is a high-purity halogenated thiazole derivative of significant interest in chemical research and development. With a molecular formula of C15H9BrFNS and a molecular weight of 334.21, this compound features a core thiazole ring system substituted with both bromo- and fluoro-phenyl groups, a structure that is often explored in material science and as a key synthetic intermediate or scaffold in pharmaceutical research . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. As with all fine chemicals, safe handling procedures, including the use of appropriate personal protective equipment, should be followed. Researchers are encouraged to consult the relevant safety data sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

4-(4-bromophenyl)-2-(4-fluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFNS/c16-12-5-1-10(2-6-12)14-9-19-15(18-14)11-3-7-13(17)8-4-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCOMGNRDCUQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The electron-rich nitrogen of the thioamide attacks the carbonyl carbon of the α-bromoketone, forming an intermediate.
  • Cyclization : Intramolecular cyclization occurs, with the sulfur atom of the thioamide forming a bond with the α-carbon of the ketone.
  • Elimination : A molecule of hydrogen bromide (HBr) is eliminated, yielding the thiazole core.

Synthetic Procedure

Starting Materials :

  • α-Bromoketone: 2-Bromo-1-(4-bromophenyl)ethan-1-one
  • Thioamide: 4-Fluorophenylthioamide

Reaction Conditions :

  • Solvent : Ethanol (50 mL per 1 mmol substrate)
  • Catalyst : Triethylamine (1.2 equiv)
  • Temperature : Reflux (78°C)
  • Duration : 3–6 hours

Steps :

  • Dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 equiv) and 4-fluorophenylthioamide (1.05 equiv) in ethanol.
  • Add triethylamine dropwise under nitrogen atmosphere.
  • Reflux the mixture until completion (monitored by TLC).
  • Cool to room temperature, filter the precipitate, and wash with cold ethanol.
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Yield : 65–78% (depending on purity of starting materials).

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

Procedure :

  • Mix α-bromoketone and thioamide in polyethylene glycol (PEG-400).
  • Irradiate at 150 W for 5–10 minutes.
  • Isolate the product via filtration.

Advantages :

  • 85–90% yield in <10 minutes.
  • Reduced energy consumption.

Green Chemistry Modifications

Solvent-Free Conditions :

  • Mechanochemical grinding of reactants with potassium carbonate (K₂CO₃) in a ball mill.
  • Reaction time: 2 hours.
  • Yield: 70%.

Characterization and Analytical Data

Spectroscopic Properties

Technique Key Data
FTIR (KBr) 3065 cm⁻¹ (C-H aromatic), 1580 cm⁻¹ (C=N thiazole), 1075 cm⁻¹ (C-F)
¹H NMR (400 MHz) δ 7.89–7.72 (m, 4H, Ar-H), 7.53–7.41 (m, 4H, Ar-H), 6.95 (s, 1H, thiazole)
Mass Spectrometry m/z 334.2 [M+H]⁺ (calculated: 334.0)

Physical Properties

  • Melting Point : 125–127°C
  • Solubility : Soluble in ethanol, DMSO; insoluble in water.

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Reactors : Enhance mixing and heat transfer, achieving 90% conversion in 30 minutes.
  • Catalyst Recycling : Triethylamine recovery via distillation reduces costs.

Quality Control

  • Purity Standards : ≥99% (HPLC, UV detection at 254 nm).
  • Impurity Profiling : Monitor residual solvents (ethanol <500 ppm).

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-Oxidation : Thiazole sulfoxide formation under prolonged heating.
    • Solution : Use inert atmosphere (N₂/Ar).
  • By-Product Formation : Dimerization of α-bromoketone.
    • Solution : Maintain stoichiometric excess of thioamide (1.05 equiv).

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo and fluoro substituents can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical profiles of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents (Position 4/2) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity (MIC/IC₅₀) Reference
Target Compound 4-Bromophenyl/4-Fluorophenyl 334.23 210–230 Under investigation
4-(4-Chlorophenyl)-2-(4-fluorophenyl)thiazole 4-Cl/4-F 289.75 195–200 Antimicrobial (MIC = 1.95 µg/mL vs. C. albicans)
4-(4-Methoxyphenyl)-2-(4-fluorophenyl)thiazole 4-OCH₃/4-F 285.32 180–185 Anticandidal (MIC = 250 µg/mL vs. C. utilis)
4-(4-Bromophenyl)-2-(3,5-diphenylpyrazolyl)thiazole 4-Br/3,5-diphenylpyrazole 450.35 230–232 Antioxidant (IC₅₀ = 125 µg/mL vs. MCF-7)
2-[2-(4-Phenylcyclohexylidene)hydrazinyl]-4-(4-chlorophenyl)thiazole 4-Cl/hydrazinyl 407.92 190–195 Antifungal (MIC₉₀ = 1.95 µg/mL vs. C. albicans)

Key Observations :

  • Halogen Effects : Replacement of bromine with chlorine (e.g., 4-Cl/4-F derivative) reduces molecular weight and slightly lowers melting points but enhances antifungal potency (MIC = 1.95 µg/mL vs. C. albicans) . Bromine’s larger atomic radius may hinder target binding compared to chlorine.
  • Electron-Donating Groups : Methoxy substituents (e.g., 4-OCH₃/4-F) increase solubility but reduce anticandidal activity (MIC = 250 µg/mL vs. C. utilis) .
  • Bulkier Substituents : Pyrazole or hydrazine moieties at position 2 improve anticancer activity (IC₅₀ = 125 µg/mL) but reduce synthetic yields (45–51%) due to steric challenges .
ADME and Toxicity
  • Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation, while bromine may increase hepatotoxicity risks due to slower elimination .
  • In silico predictions (SwissADME) suggest moderate bioavailability (F = 65%) and high plasma protein binding (>90%) for the target compound, similar to its chloro analogue .

Biological Activity

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole is a heterocyclic compound belonging to the thiazole family, characterized by the presence of both bromine and fluorine substituents on phenyl groups attached to a thiazole ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a five-membered thiazole ring containing sulfur and nitrogen atoms, with the following structural formula:

C13H8BrFNS\text{C}_{13}\text{H}_{8}\text{BrF}\text{N}\text{S}

The presence of bromine and fluorine enhances the electronic properties of the molecule, potentially influencing its reactivity and biological activity.

Antimicrobial Properties

Thiazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates effectiveness against various bacterial and fungal strains. Notably, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 100–400 μg/mL against Gram-positive and Gram-negative bacteria, which is lower compared to standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .

Compound Target Microorganism MIC (μg/mL) Reference Drug MIC (μg/mL)
4-(4-BrPh)-2-(4-FPh)-thiazoleE. faecalis10025
4-(4-BrPh)-2-(4-FPh)-thiazoleC. albicans5050
4-(4-BrPh)-2-(4-FPh)-thiazoleA. niger4.01–4.23Not specified

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in various studies. For instance, compounds similar to this compound have shown cytotoxic effects against liver carcinoma cells (HEPG2), with IC50 values indicating significant cell viability reduction . Structure-activity relationship (SAR) studies suggest that specific substituents on the thiazole ring can enhance cytotoxicity.

Compound Cell Line IC50 (µM)
4-(4-BrPh)-2-(4-FPh)-thiazoleHEPG2Not specified
Other ThiazolesHEPG2Varies based on substituent

The mechanism of action for this compound is not fully elucidated, but it is believed to involve interactions with molecular targets such as enzymes or receptors. The electrophilic nature of the bromine and fluorine substituents may enhance binding affinity and specificity towards biological targets .

Case Studies

  • Antimicrobial Evaluation : In a study evaluating various thiazole derivatives, compounds were tested against E. coli, Salmonella typhi, B. subtilis, and S. aureus using the agar well diffusion method. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to standard treatments .
  • Antitumor Activity : A series of thiazoles were tested for their cytotoxicity against different cancer cell lines, revealing trends in activity based on structural modifications. The findings highlighted the importance of substituent positioning in enhancing biological efficacy .

Q & A

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Workflow :

Derivative synthesis : Introduce substituents (e.g., NO₂, OMe) at para/meta positions .

In vitro screening : Test against target enzymes (e.g., COX-2, EGFR) with dose-dependent assays .

QSAR modeling : Use MOE or Schrodinger to correlate logP, polar surface area, and bioactivity .

Tables for Key Data

Q. Table 1: Selected Crystallographic Data for this compound Derivatives

Compound IDSpace GroupBond Length (C-Br, Å)Dihedral Angle (°)Reference
IP 11.90112.3 (Br-Ph/Thiazole)
IIC2/c1.89318.7

Q. Table 2: Optimized Reaction Conditions for Thiazole Synthesis

ParameterOptimal ValueEffect on Yield
Temperature80–100°CMaximizes cyclization
SolventEthanolBalances polarity and cost
Catalyst (AcOH)5 mol%Reduces byproducts
Reaction Time12–18 hrs>90% conversion

Q. Table 3: Key Spectroscopic Data

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz)δ 8.02 (s, 1H, thiazole-H)Confirms core structure
¹³C NMRδ 167.5 (C-2)Thiazole C-S bond
FT-IR1245 cm⁻¹ (C-F)Fluorophenyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole
Reactant of Route 2
Reactant of Route 2
4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.